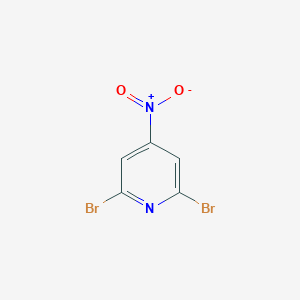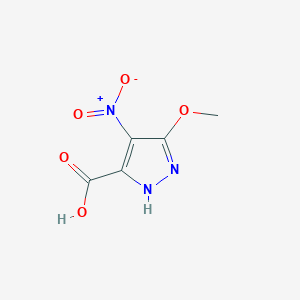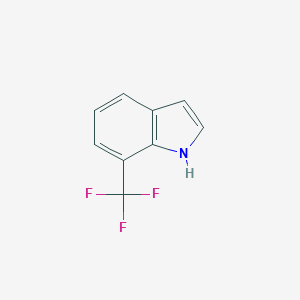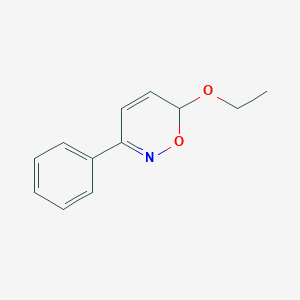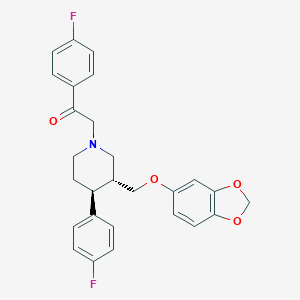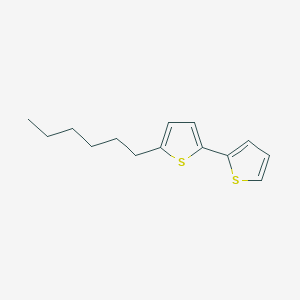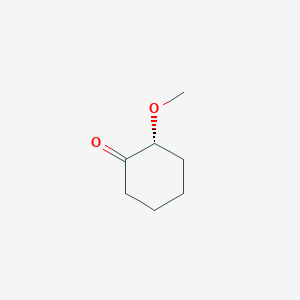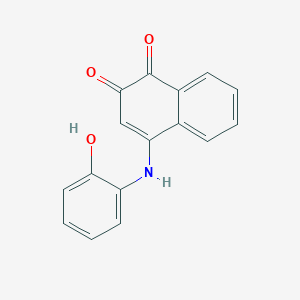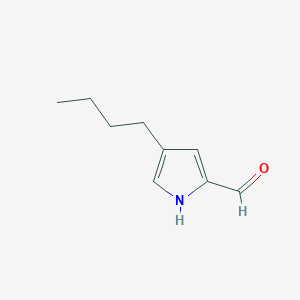
4-butyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of pyrrole aldehydes. It is widely used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
4-butyl-1H-pyrrole-2-carbaldehyde has numerous applications in scientific research. It has been used as a building block for the synthesis of various pyrrole-based compounds, including natural products and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Wirkmechanismus
The mechanism of action of 4-butyl-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and a Michael acceptor, reacting with various electrophiles and forming covalent bonds. This property makes it useful in the synthesis of complex organic molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-butyl-1H-pyrrole-2-carbaldehyde are not well studied. However, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been reported to have cytotoxic effects against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a fluorescent probe for the detection of metal ions. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are numerous future directions for the use of 4-butyl-1H-pyrrole-2-carbaldehyde in scientific research. One potential application is in the development of new antimicrobial agents. It could also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science. Additionally, it could be used as a fluorescent probe for the detection of other analytes, such as biomolecules or environmental pollutants.
Conclusion:
In conclusion, 4-butyl-1H-pyrrole-2-carbaldehyde is a versatile chemical compound with numerous applications in scientific research. Its unique properties make it useful in the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. Although its biochemical and physiological effects are not well studied, it has shown potential as an antimicrobial agent and as a cytotoxic agent against cancer cells. With further research, it has the potential to be used in a wide range of applications in various fields of science.
Synthesemethoden
The synthesis of 4-butyl-1H-pyrrole-2-carbaldehyde involves the reaction of butylamine with 2-acetylpyrrole in the presence of an oxidizing agent such as potassium permanganate. This reaction yields 4-butyl-1H-pyrrole-2-carbaldehyde as a yellowish-brown solid with a melting point of 70-72°C.
Eigenschaften
CAS-Nummer |
179928-26-8 |
|---|---|
Produktname |
4-butyl-1H-pyrrole-2-carbaldehyde |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-9(7-11)10-6-8/h5-7,10H,2-4H2,1H3 |
InChI-Schlüssel |
YJVXCGRBLXSBOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC(=C1)C=O |
Kanonische SMILES |
CCCCC1=CNC(=C1)C=O |
Synonyme |
1H-Pyrrole-2-carboxaldehyde, 4-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
